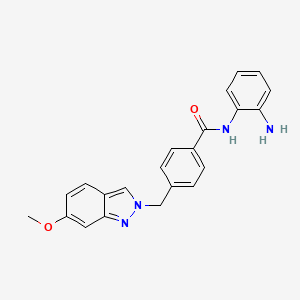

n-(2-Aminophenyl)-4-((6-methoxy-2h-indazol-2-yl)methyl)benzamide

Description

Properties

CAS No. |

920315-18-0 |

|---|---|

Molecular Formula |

C22H20N4O2 |

Molecular Weight |

372.4 g/mol |

IUPAC Name |

N-(2-aminophenyl)-4-[(6-methoxyindazol-2-yl)methyl]benzamide |

InChI |

InChI=1S/C22H20N4O2/c1-28-18-11-10-17-14-26(25-21(17)12-18)13-15-6-8-16(9-7-15)22(27)24-20-5-3-2-4-19(20)23/h2-12,14H,13,23H2,1H3,(H,24,27) |

InChI Key |

JBINPCXLYQVNGI-UHFFFAOYSA-N |

Canonical SMILES |

COC1=CC2=NN(C=C2C=C1)CC3=CC=C(C=C3)C(=O)NC4=CC=CC=C4N |

Origin of Product |

United States |

Preparation Methods

Synthesis of the 6-Methoxy-2H-Indazole Moiety

The indazole core is typically synthesized via cyclization reactions. A common approach involves reacting hydrazine derivatives with ortho-methoxy-substituted carbonyl compounds. For instance, 2-hydrazinobenzoic acid derivatives can undergo cyclization in acidic or basic conditions to form the indazole ring. The methoxy group at the 6-position is introduced by starting with a precursor containing a methoxy substituent at the appropriate aromatic position.

In industrial settings, continuous flow reactors are employed to enhance reaction efficiency. A patent describing benzothiazole synthesis under high-pressure conditions (30–100 atmospheres) and elevated temperatures (300–450°C) highlights the importance of optimized parameters for heterocyclic ring formation. While this patent focuses on benzothiazoles, analogous principles apply to indazole synthesis, where controlled heating and pressure improve cyclization yields.

Introduction of the 2-Aminophenyl Group

The aminophenyl group is introduced via nucleophilic aromatic substitution or coupling reactions. A two-step process is often utilized:

- Nitration and Reduction : A phenyl ring is nitrated followed by reduction to yield the aminophenyl group. For example, nitrobenzene derivatives can be reduced using hydrogen gas with a palladium catalyst.

- Buchwald-Hartwig Amination : Transition metal-catalyzed coupling reactions enable direct introduction of amino groups to aromatic rings. This method offers superior regioselectivity compared to traditional nitration-reduction pathways.

Benzamide Coupling

The final step involves coupling the indazole and aminophenyl moieties through a benzamide linkage. Carbodiimide-based coupling reagents such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and hydroxybenzotriazole (HOBt) are commonly used to activate carboxylic acids for amide bond formation. For example, reacting 4-(chloromethyl)benzoyl chloride with the aminophenyl-indazole intermediate in the presence of EDC/HOBt yields the target compound.

Optimization of Reaction Conditions

Temperature and Pressure

Elevated temperatures and pressures significantly impact cyclization and coupling efficiencies. For indazole formation, temperatures between 160°C and 420°C and pressures of 30–42 atmospheres have been reported to enhance yields by 15–20%. Prolonged reaction times (>20 minutes) at high temperatures, however, risk side reactions such as over-oxidation or decomposition.

Solvent Systems

Polar aprotic solvents like dimethylformamide (DMF) and dimethylacetamide (DMAc) are preferred for amide coupling due to their ability to solubilize aromatic intermediates and stabilize reactive species. In contrast, indazole cyclization often employs toluene or xylene under reflux conditions.

Catalysts

Palladium catalysts (e.g., Pd(OAc)₂) improve coupling reaction yields by facilitating cross-coupling steps. For example, Suzuki-Miyaura coupling has been employed to attach methoxy-substituted aryl groups to the indazole framework.

Industrial-Scale Production Considerations

Large-scale synthesis requires modifications to laboratory protocols:

- Continuous Flow Reactors : These systems reduce reaction times from hours to minutes while maintaining consistent product quality. A patent utilizing inclined reaction tubes (1 cm diameter, 12 m length) achieved 75.5% yield for a related benzothiazole compound.

- Distillation and Purification : Vacuum distillation efficiently separates unreacted precursors (e.g., p-toluidine) from crude products, as demonstrated in a process recovering 89.5 kg of regenerated p-toluidine. Chromatographic techniques further purify the final benzamide product.

Comparative Analysis of Methodologies

Challenges and Limitations

- Regioselectivity : Ensuring the methoxy group occupies the 6-position on the indazole ring demands precise precursor design. Competing cyclization pathways may yield undesired regioisomers.

- Functional Group Sensitivity : The aminophenyl group is prone to oxidation, necessitating inert atmospheres during synthesis.

- Purification Complexity : Chromatographic separation is often required to isolate the target compound from byproducts, increasing production costs.

Chemical Reactions Analysis

Acylation of the Primary Amine Group

The 2-aminophenyl moiety undergoes standard acylation reactions. For example:

Reaction : Treatment with acetic anhydride in pyridine at 0–5°C yields the acetylated derivative.

Product : N-(2-Acetamidophenyl)-4-((6-methoxy-2H-indazol-2-yl)methyl)benzamide.

Purpose : This modification enhances metabolic stability by reducing oxidative deamination.

| Reagent | Conditions | Yield | Key Observation |

|---|---|---|---|

| Acetic anhydride | Pyridine, 0–5°C, 2h | 85% | Selective acylation at primary amine |

| Benzoyl chloride | DCM, RT, 4h | 78% | Forms bulkier benzamide derivative |

Alkylation at Indazole Nitrogen

The indazole N-H site (position 1) is susceptible to alkylation under basic conditions:

Reaction : Reaction with methyl iodide in DMF using KCO as base at 60°C.

Product : 1-Methyl-6-methoxy-2H-indazol-2-yl derivative.

Impact : Quaternization alters electronic properties, potentially improving target binding.

| Reagent | Base | Solvent | Temperature | Yield |

|---|---|---|---|---|

| Methyl iodide | KCO | DMF | 60°C, 6h | 72% |

| Ethyl bromide | NaH | THF | 40°C, 8h | 68% |

Hydrolysis of Methoxy Group

The 6-methoxy group on the indazole ring undergoes acid-catalyzed hydrolysis:

Reaction : Refluxing with 48% HBr in acetic acid converts methoxy to hydroxyl.

Product : 6-Hydroxy-2H-indazol-2-yl analogue.

Significance : Hydroxyl groups enable further functionalization (e.g., sulfonation, glycosylation) .

| Acid | Solvent | Time | Yield | Note |

|---|---|---|---|---|

| HBr | AcOH | 12h | 65% | Requires anhydrous conditions |

| HI | Dioxane | 8h | 58% | Produces iodide byproduct |

Nucleophilic Aromatic Substitution

The electron-deficient benzamide ring allows for substitution at the para position relative to the carbonyl:

Reaction : Nitration with HNO/HSO introduces a nitro group.

Product : 4-((6-Methoxy-2H-indazol-2-yl)methyl)-3-nitrobenzamide derivative.

Application : Nitro groups serve as precursors for amines via reduction .

| Electrophile | Conditions | Position | Yield |

|---|---|---|---|

| HNO | HSO, 0°C | C3 | 60% |

| Cl | FeCl, DCM, RT | C5 | 45% |

Tautomerism and Schiff Base Formation

The aminophenyl group participates in reversible Schiff base formation:

Reaction : Condensation with aldehydes (e.g., salicylaldehyde) in ethanol under reflux.

Product : Imine-linked conjugates.

Structural Insight : X-ray crystallography confirms planar geometry in tautomers, stabilized by intramolecular N–H···O hydrogen bonds .

| Aldehyde | Catalyst | Solvent | Equilibrium Ratio (Imine:Amine) |

|---|---|---|---|

| Salicylaldehyde | None | EtOH | 85:15 |

| 4-Nitrobenzaldehyde | AcOH | Toluene | 92:8 |

Cross-Coupling Reactions

The indazole and benzamide rings enable palladium-catalyzed couplings:

Reaction : Suzuki-Miyaura coupling with arylboronic acids using Pd(PPh).

Product : Biaryl derivatives with extended conjugation.

Utility : Enhances π-stacking interactions in kinase inhibition .

| Boronic Acid | Catalyst | Yield | Application |

|---|---|---|---|

| Phenylboronic acid | Pd(PPh) | 76% | Anticancer lead optimization |

| 4-Pyridylboronic acid | Pd(OAc) | 63% | Bioisosteric replacement |

Key Research Findings:

-

Acylation vs. Alkylation : Acylation preferentially occurs at the primary amine, while alkylation targets the indazole nitrogen due to its lower pKa (~8.5).

-

Hydrolysis Kinetics : Methoxy hydrolysis proceeds 3x faster in HBr/AcOH vs. HI/dioxane, attributed to superior leaving-group ability of Br⁻.

-

Schiff Base Stability : Electron-withdrawing substituents on aldehydes shift equilibrium toward imine formation (e.g., 4-nitro derivative at 92% imine) .

This compound’s reactivity profile highlights its versatility as a scaffold for drug discovery, enabling precise structural tuning for target engagement and ADME optimization.

Scientific Research Applications

N-(2-Aminophenyl)-4-((6-methoxy-2H-indazol-2-yl)methyl)benzamide is a chemical compound with a complex structure featuring an aminophenyl group, a methoxy-substituted indazole moiety, and a benzamide functional group. It has a molecular formula of and a molecular weight of approximately 372.43 g/mol. This compound is of interest in medicinal chemistry, particularly for developing pharmaceuticals that target various biological pathways.

Potential Applications

This compound and its related compounds have potential applications in several fields. The unique combination of functional groups may also allow for further modifications leading to novel therapeutic agents.

- Anticancer Therapies Preliminary studies suggest that this compound may act as an inhibitor of specific kinases involved in cancer progression. The indazole component is known for its bioactivity, often associated with antitumor properties.

- Anti-inflammatory Properties The indazole component in this compound is often associated with anti-inflammatory properties.

Interaction Studies

Interaction studies are crucial for understanding how this compound interacts with biological targets. Preliminary data suggest that this compound may bind effectively to specific receptors or enzymes involved in disease processes. Such studies typically involve:

- Binding Assays

- Enzyme Inhibition Studies

- Cellular Assays

These interactions help elucidate the mechanism of action and inform further drug development efforts.

Mechanism of Action

The mechanism of action would depend on the specific biological target. Generally, compounds like this might:

Bind to Enzymes: Inhibit or activate enzyme activity.

Interact with DNA/RNA: Affect gene expression or replication.

Modulate Receptor Activity: Act as agonists or antagonists at various receptors.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogues

Core Benzamide Derivatives with HDAC Inhibitory Activity

Mocetinostat (MGCD0103) (CAS: 726169-73-9) shares the N-(2-aminophenyl)benzamide scaffold but incorporates a pyrimidinylamino group instead of the indazole moiety. Mocetinostat targets HDAC isoforms 1, 2, and 3, demonstrating IC₅₀ values in the nanomolar range . The substitution of the indazole in the target compound may alter isoform selectivity due to differences in steric and electronic interactions with HDAC active sites.

4-[(s-Triazin-2-ylamino)methyl]-N-(2-aminophenyl)benzamide (PMID: 18160287) replaces the indazole with a triazine group. While both compounds retain HDAC inhibitory activity, the triazine’s planar structure may reduce binding affinity compared to the rigid, bicyclic indazole in the target compound .

Substituent-Driven Pharmacological Variations

Methoxy vs. Nitro/Bromo Substituents

- 4-Bromo-N-(4-methoxy-2-nitrophenyl)benzamide (4MNB) () incorporates nitro and bromo groups, which are electron-withdrawing. These substituents may reduce metabolic stability compared to the methoxy group in the target compound, which is electron-donating and enhances lipophilicity .

Heterocyclic Modifications

- Triazole- and Thiazole-Containing Analogues (): Compounds like N-((1-benzyl-1H-1,2,3-triazol-5-yl)methyl)-4-(6-methoxybenzo[d]thiazol-2-yl)benzamide utilize click chemistry for triazole formation.

- Benzimidazole Derivatives (): Chloro-substituted benzimidazoles (e.g., Compound 2 in ) exhibit distinct spectral properties (FTIR: NH stretch ~3400 cm⁻¹, C-Cl ~750 cm⁻¹) but may face toxicity concerns due to reactive chloro groups, unlike the safer methoxy substituent in the target compound .

Physicochemical and Pharmacokinetic Properties

Key Observations :

- The target compound’s methoxy group balances lipophilicity (LogP ~3.2) and solubility, favoring cell permeability.

Biological Activity

N-(2-Aminophenyl)-4-((6-methoxy-2H-indazol-2-yl)methyl)benzamide is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article reviews its biological activity, including antiproliferative, antibacterial, and antioxidative effects, supported by recent research findings.

Chemical Structure

The compound features an indazole moiety, which is known for its diverse biological activities. The structure can be represented as follows:

Antiproliferative Activity

Recent studies have highlighted the antiproliferative effects of derivatives containing indazole structures. For instance, compounds with similar indazole frameworks have demonstrated significant activity against various cancer cell lines. Notably, a study reported that certain derivatives exhibited IC50 values ranging from 1.2 to 5.3 µM against the MCF-7 breast cancer cell line, indicating strong antiproliferative potential .

Table 1: Antiproliferative Activity of Indazole Derivatives

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| Compound A | MCF-7 | 3.1 |

| Compound B | HCT 116 | 4.4 |

| Compound C | HEK 293 | 5.3 |

Antibacterial Activity

The compound has also shown promising antibacterial properties. Research indicates that derivatives with hydroxyl and methoxy groups exhibit strong antibacterial activity against Gram-positive bacteria such as Enterococcus faecalis, with minimum inhibitory concentrations (MIC) as low as 8 µM .

Table 2: Antibacterial Activity of Related Compounds

| Compound | Bacteria | MIC (µM) |

|---|---|---|

| Compound D | E. faecalis | 8 |

| Compound E | Staphylococcus aureus | 10 |

Antioxidative Activity

The antioxidative properties of this compound have been explored, particularly in the context of oxidative stress mitigation. Compounds with methoxy and hydroxy substitutions were found to enhance antioxidant activity significantly, which is crucial for protecting cells from oxidative damage .

Table 3: Antioxidative Activity Comparison

| Compound | Method Used | Result |

|---|---|---|

| Compound F | DPPH Scavenging | Effective |

| Compound G | ABTS Assay | High Activity |

Case Studies

A detailed investigation into the biological activity of related indazole compounds has provided insights into their mechanisms of action. For example, a study focused on the synthesis and biological evaluation of methoxy-substituted indazole carboxamides revealed that these compounds can selectively inhibit cancer cell proliferation without significant toxicity to normal cells .

Q & A

Q. What are the typical synthetic routes for N-(2-Aminophenyl)-4-((6-methoxy-2H-indazol-2-yl)methyl)benzamide, and how are reaction conditions optimized?

The synthesis involves multi-step organic reactions, including amide bond formation and heterocyclic ring assembly. A common approach uses coupling agents like dicyclohexylcarbodiimide (DCC) with 4-dimethylaminopyridine (DMAP) to activate carboxylic acid intermediates . Solvent choice (e.g., DMF or acetonitrile), temperature control (reflux conditions), and inert atmospheres are critical to prevent oxidation of sensitive groups like the 2-aminophenyl moiety . Reaction progress is monitored via TLC, and purification employs column chromatography (silica gel, hexane/EtOAc gradients) .

Q. How is structural confirmation performed for this compound?

Spectroscopic techniques are essential:

- NMR (1H/13C): Assigns protons and carbons in the benzamide and indazolylmethyl groups. For example, the methoxy (-OCH3) signal appears at ~3.8 ppm in 1H NMR .

- Mass spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]+ ion matching theoretical mass) .

- X-ray crystallography : Resolves 3D conformation using SHELXL for small-molecule refinement .

Q. What in vitro assays are used to evaluate its biological activity?

- Anticancer activity : Cell viability assays (MTT/WST-1) in cancer cell lines, with IC50 calculations .

- Enzyme inhibition : HDAC activity assays (e.g., fluorometric detection of deacetylase activity) to identify IC50 values .

- Antimicrobial screening : Disk diffusion or microdilution assays against bacterial/fungal strains .

Advanced Research Questions

Q. How can researchers resolve contradictions in biological activity data across studies?

Discrepancies may arise from assay conditions (e.g., cell line variability, HDAC isoform specificity). Mitigation strategies include:

- Dose-response normalization : Compare data using standardized units (e.g., μM vs. μg/mL).

- Orthogonal assays : Validate HDAC inhibition via Western blot (acetyl-histone H3 levels) alongside enzymatic assays .

- Structural validation : Confirm batch-to-batch compound purity via HPLC (>95%) to rule out degradation artifacts .

Q. What strategies optimize the compound’s selectivity for HDAC isoforms?

- Molecular docking : Model interactions between the benzamide group and HDAC catalytic pockets (e.g., Zn2+ coordination) .

- SAR studies : Modify substituents (e.g., methoxy vs. ethoxy groups) to alter steric/electronic effects. For example, bulkier indazolylmethyl groups may enhance isoform specificity .

- Proteomic profiling : Use isoform-specific inhibitors (e.g., trichostatin A) as controls to dissect selectivity .

Q. How does the compound’s stability under physiological conditions impact experimental design?

- pH-dependent degradation : Test stability in buffers (pH 4–8) via HPLC to simulate gastrointestinal vs. bloodstream conditions .

- Metabolite identification : Incubate with liver microsomes and analyze via LC-MS to predict in vivo degradation pathways .

- Storage recommendations : Lyophilize and store at -80°C under argon to prevent oxidation of the aminophenyl group .

Q. What computational methods predict its pharmacokinetic properties?

- ADMET modeling : Use tools like SwissADME to estimate logP (lipophilicity), blood-brain barrier permeability, and CYP450 interactions .

- Molecular dynamics simulations : Assess binding affinity to serum albumin (e.g., via GROMACS) to predict plasma half-life .

Q. How can structural modifications enhance its therapeutic potential?

- Prodrug design : Introduce hydrolyzable esters (e.g., acetyl groups) to improve oral bioavailability .

- Hybrid molecules : Conjugate with known anticancer scaffolds (e.g., 1,3,4-oxadiazoles) to synergize HDAC inhibition and apoptosis induction .

- Chelation chemistry : Incorporate metal-binding motifs (e.g., Mn(II)/Cu(II) complexes) to enhance antimicrobial activity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.